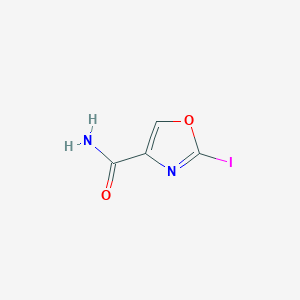
methyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 3rd position, and a carboxylate ester at the 2nd position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method includes:
Bromination: Starting with 3-hydroxyindole, bromination is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Esterification: The brominated product is then esterified using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the final compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and esterification to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The hydroxyl group at the 3rd position can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: 7-bromo-3-oxo-1H-indole-2-carboxylate.
Reduction: Methyl 7-bromo-3-hydroxy-1H-indole-2-methanol.
Substitution: 7-substituted-3-hydroxy-1H-indole-2-carboxylate derivatives.
科学研究应用
Methyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of methyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity.
相似化合物的比较
- Methyl 7-bromo-1H-indole-2-carboxylate.
- Methyl 3-hydroxy-1H-indole-2-carboxylate.
- Methyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate.
Comparison:
Methyl 7-bromo-1H-indole-2-carboxylate: Lacks the hydroxyl group at the 3rd position, which may affect its reactivity and biological activity.
Methyl 3-hydroxy-1H-indole-2-carboxylate:
Methyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can lead to differences in reactivity and biological effects.
Methyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate is unique due to the combination of bromine and hydroxyl groups, providing distinct chemical and biological properties.
属性
分子式 |
C10H8BrNO3 |
|---|---|
分子量 |
270.08 g/mol |
IUPAC 名称 |
methyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO3/c1-15-10(14)8-9(13)5-3-2-4-6(11)7(5)12-8/h2-4,12-13H,1H3 |
InChI 键 |
IHPPJJCDHDJJSR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


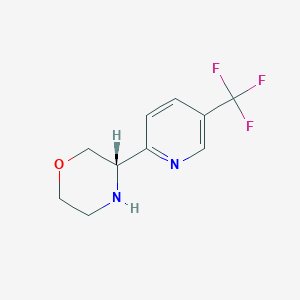

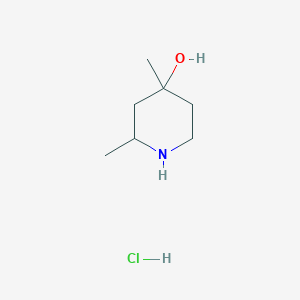
![3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)

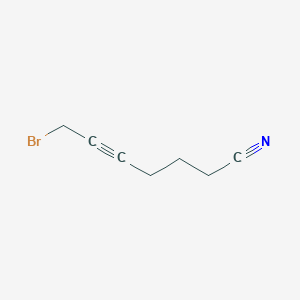
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)

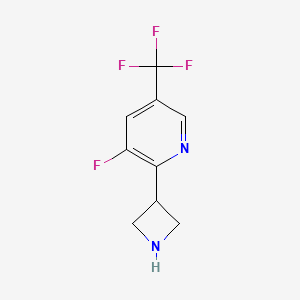

![(R)-7-Amino-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B12973545.png)


